6-Methyl-2-pyridyl ZINC bromide
Description
Historical Context and Evolution of Organozinc Chemistry
The journey of organozinc chemistry began in 1849 with Edward Frankland's synthesis of diethylzinc (B1219324), marking the dawn of organometallic chemistry. digitellinc.comwikipedia.org This pioneering work laid the foundation for the theory of valence. digitellinc.com Over the subsequent decades, the field witnessed significant advancements. In the late 19th century, Aleksandr Mikhailovich Zaitsev and his students expanded the use of organozinc reagents to synthesize alcohols from aldehydes and ketones. digitellinc.com A pivotal moment arrived with the discovery of the Reformatsky reaction, which utilizes an α-haloester and zinc to form a β-hydroxyester, further solidifying the importance of organozinc compounds in synthesis. digitellinc.com
Early methods for preparing organozinc reagents often involved the direct reaction of an alkyl halide with zinc metal, a process that required activation of the zinc. wikipedia.org A significant leap forward came with the development of "Rieke zinc," a highly reactive form of zinc prepared by the reduction of zinc salts. This innovation allowed for the direct synthesis of a wide range of functionalized organozinc reagents that were previously inaccessible.
Comparative Analysis of Organozinc Reagents with Other Organometallics in Synthetic Utility
Organozinc reagents occupy a unique position when compared to other common organometallic reagents like Grignard (organomagnesium) and organolithium reagents. The key distinction lies in their reactivity, which is influenced by the polarity of the carbon-metal bond.
| Reagent Type | General Formula | Key Characteristics |
| Organozinc | R-Zn-X or R₂Zn | Moderately reactive, high functional group tolerance, less basic. |
| Grignard | R-Mg-X | Highly reactive, sensitive to acidic protons and many functional groups. |
| Organolithium | R-Li | Very highly reactive, strong bases, react with a wide range of electrophiles. tutorchase.com |
The carbon-zinc bond is more covalent compared to the carbon-magnesium and carbon-lithium bonds, resulting in lower nucleophilicity and basicity for organozinc reagents. quora.com This reduced reactivity is a significant advantage, as it imparts a higher tolerance for a variety of functional groups, such as esters, ketones, and nitriles, which are often incompatible with the more reactive Grignard and organolithium reagents. libretexts.org While Grignard and organolithium reagents are powerful tools for simple additions to carbonyls, their high reactivity can lead to undesired side reactions. libretexts.org Organozinc reagents, on the other hand, often require the presence of a transition metal catalyst, such as palladium or nickel, to facilitate cross-coupling reactions, allowing for a greater degree of control and selectivity. youtube.com
Significance of Pyridyl Organozinc Bromides in Modern Synthetic Methodologies
Pyridyl moieties are ubiquitous structural motifs in a vast array of biologically active molecules, functional materials, and ligands for metal catalysis. nih.govlifechemicals.com Consequently, the development of efficient methods for their incorporation into complex structures is of paramount importance. Pyridyl organozinc bromides, and specifically 2-pyridylzinc bromides, have emerged as highly valuable reagents in this context. researchgate.net
The direct synthesis of 2-pyridylzinc bromides from the corresponding 2-bromopyridines and activated zinc is a key advantage, offering a straightforward and scalable route to these important building blocks. researchgate.net These reagents exhibit excellent stability, particularly when compared to their boronic acid counterparts, which can be prone to decomposition. researchgate.net
The utility of pyridyl organozinc bromides is most prominently demonstrated in transition metal-catalyzed cross-coupling reactions. They serve as effective nucleophilic partners in Negishi, Suzuki-Miyaura, and Sonogashira-Hagihara couplings, enabling the formation of C(sp²)–C(sp²), C(sp²)–C(sp³), and C(sp²)–C(sp) bonds with high efficiency and selectivity. researchgate.netorgsyn.org This versatility allows for the construction of a diverse range of substituted pyridines that are key intermediates in the synthesis of pharmaceuticals and advanced materials. lifechemicals.comyoutube.com The development of solid, air-stable 2-pyridylzinc reagents has further enhanced their practical utility, simplifying their handling and application in a variety of synthetic transformations. mit.edunih.gov
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C6H6BrNZn |
|---|---|
Molecular Weight |
237.4 g/mol |
IUPAC Name |
zinc;6-methyl-2H-pyridin-2-ide;bromide |
InChI |
InChI=1S/C6H6N.BrH.Zn/c1-6-4-2-3-5-7-6;;/h2-4H,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
JSTYQZIXEXOPBT-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=C[C-]=N1.[Zn+2].[Br-] |
Origin of Product |
United States |
Synthetic Methodologies for 6 Methyl 2 Pyridyl Zinc Bromide
Direct Metal Insertion Strategies
Direct metal insertion involves the reaction of a halo-precursor, in this case, 2-bromo-6-methylpyridine (B113505), with metallic zinc to form the desired organozinc reagent. This method is often favored for its straightforward nature.
The preparation of 2-pyridylzinc bromides through the direct insertion of activated zinc into the corresponding bromopyridines is a practical and established method. nih.gov This process typically involves treating 2-bromo-6-methylpyridine with activated zinc, such as Rieke zinc or zinc dust, in an appropriate solvent like tetrahydrofuran (B95107) (THF). nih.govkoreascience.kr The oxidative addition of the zinc to the carbon-bromine bond results in the formation of 6-methyl-2-pyridylzinc bromide. nih.gov To facilitate this reaction, activation of the zinc is often necessary, which can be achieved by using iodine or by the presence of additives like lithium chloride. koreascience.krresearchgate.netnih.gov For instance, the reaction of 4-bromo-2-methylpyridine (B16423) with active zinc in the presence of 20 mol % of LiCl in THF at room temperature for one hour yields the corresponding 2-methyl-4-pyridylzinc bromide. koreascience.kr While this specific example is for a constitutional isomer, the principle is directly applicable to the synthesis of the 6-methyl derivative.
The resulting organozinc reagents are stable and can be used in subsequent coupling reactions with a variety of electrophiles under mild conditions, often catalyzed by palladium or copper complexes. nih.govkoreascience.kr
Table 1: Batch Synthesis of Pyridylzinc Bromides via Direct Zinc Insertion
| Precursor | Zinc Source | Additive | Solvent | Conditions | Product | Reference |
|---|---|---|---|---|---|---|
| 2-Bromopyridine | Active Zinc | None | THF | Reflux, 1h | 2-Pyridylzinc bromide | nih.gov |
While batch synthesis is suitable for laboratory-scale preparations, continuous flow chemistry offers significant advantages for the scalable and on-demand production of organozinc halides. nih.govconsensus.app This methodology addresses some of the limitations of batch processes, such as exothermicity, instability, and labor-intensive preparation. nih.gov
Flow reactors for the synthesis of organozinc reagents typically consist of a column packed with metallic zinc. nih.govresearchgate.net A solution of the corresponding alkyl or aryl halide is then passed through this column using a pump. nih.gov The design of these reactors, which can range from micro- to meso-flow systems, allows for precise control over reaction parameters. ijprajournal.com Microreactors, with channel diameters of 10 to 1000 µm, are often fabricated using techniques like photolithography, while meso-flow reactors have larger channels. ijprajournal.com The choice of reactor design influences mixing efficiency and heat transfer, which are critical for controlling these often-exothermic reactions. nih.gov For instance, a packed-bed flow reactor containing magnesium can be used to generate Grignard reagents at room temperature, which can then be immediately used in a subsequent reaction, a principle that is also applied to organozinc synthesis. nih.gov
The efficiency of organozinc halide synthesis in continuous flow systems is highly dependent on the optimization of several key parameters. These include:
Flow Rate: The residence time of the halide solution in the zinc-packed column is controlled by the flow rate. researchgate.net A slower flow rate increases the contact time, which can lead to higher conversion to the organozinc reagent. researchgate.net
Solvents: The choice of solvent is crucial. Tetrahydrofuran (THF) is a commonly used solvent for these reactions. nih.govresearchgate.net The addition of LiCl to THF can accelerate the formation of the organozinc reagent. researchgate.net
Metal Activation: As in batch synthesis, the activation of the zinc metal is important for initiating the reaction. This can be achieved through various methods, including the use of activating agents. nih.gov
Concentration: The concentration of the starting halide solution can impact the reaction yield. In some cases, reducing the concentration has been shown to be detrimental to the yield. researchgate.net
Temperature: The temperature of the reactor can be precisely controlled using a heating jacket, which is an important safety feature for managing exothermic reactions. nih.govresearchgate.net
A study on the continuous flow synthesis of ethyl zincbromoacetate demonstrated that a solution of the reagent could be prepared by flowing ethyl bromoacetate (B1195939) through a column of metallic zinc. nih.gov This on-demand synthesis provides a clean solution with a reproducible concentration, which can be directly used in subsequent reactions like the Negishi cross-coupling. nih.govresearchgate.net
Table 2: Optimization Parameters in Continuous Flow Synthesis
| Parameter | Effect on Reaction | Example | Reference |
|---|---|---|---|
| Flow Rate | Influences residence time and conversion | Decreasing flow rate from 1.0 to 0.5 mL/min increased yield | researchgate.net |
| Solvent | Affects solubility and reactivity | THF is a common solvent; LiCl in THF can accelerate the reaction | nih.govresearchgate.net |
| Concentration | Can impact reaction yield | Reducing concentration by half was detrimental to yield | researchgate.net |
Continuous Flow Approaches for Scalable Preparation of Organozinc Halides
Transmetalation Routes for Pyridylzinc Bromide Formation
An alternative to direct zinc insertion is the transmetalation of a more reactive organometallic intermediate. This two-step process often involves the initial formation of an organomagnesium or organolithium compound, followed by a metal-halogen exchange with a zinc salt.
The bromine-magnesium exchange reaction is a powerful tool for the preparation of functionalized Grignard reagents, which can then be transmetalated to the corresponding organozinc compounds. researchgate.netharvard.edu This method is particularly useful when the direct insertion of zinc is sluggish or incompatible with other functional groups present in the molecule. clockss.org The exchange is typically carried out using a Grignard reagent such as isopropylmagnesium chloride (iPrMgCl) or isopropylmagnesium bromide (iPrMgBr), often in the presence of lithium chloride (LiCl) to enhance reactivity. harvard.educlockss.org
The process involves reacting 2-bromo-6-methylpyridine with a suitable Grignard reagent, like iPrMgCl, in THF. harvard.edu This results in the formation of the corresponding pyridylmagnesium halide. This intermediate is then treated with a zinc salt, such as zinc bromide (ZnBr₂), to yield 6-methyl-2-pyridylzinc bromide. princeton.edu This transmetalation step is generally fast and efficient. This methodology allows for the preparation of organozinc reagents under mild conditions and tolerates a wide range of functional groups. clockss.org
Transmetalation from Other Organometallic Species (e.g., Lithium, Mercury, Copper Precursors)
Transmetalation is a common and effective strategy for the synthesis of organozinc halides. This process involves the exchange of a metal from a more reactive organometallic precursor to a zinc salt, typically zinc bromide (ZnBr₂).
From Organolithium Precursors: The most prevalent transmetalation route involves the prior formation of an organolithium species. 6-Methyl-2-lithiopyridine, generated in situ from a suitable precursor, readily reacts with zinc bromide. This method is often challenged by the need for very low temperatures to handle the reactive organolithium intermediate, especially when functional groups sensitive to strong bases are present. electrochem.org
The general reaction is as follows: 6-Methyl-2-lithiopyridine + ZnBr₂ → 6-Methyl-2-pyridyl ZINC bromide + LiBr
While direct examples for the 6-methyl derivative are specialized, the principle is well-established for a wide range of aryl and heteroaryl organozinc compounds. electrochem.orggoogle.com The process typically involves dissolving the zinc halide in an appropriate solvent, such as diethyl ether, and adding the organometallic precursor, like a Grignard reagent or an organolithium compound. google.com The resulting organozinc compound can then be used in solution for subsequent reactions. google.com
From Other Organometallic Precursors: Historically, organomercury and organocopper compounds have also been used as precursors for transmetalation to organozincs. However, these methods are now less common due to the toxicity of mercury compounds and the often more complex preparation of the organocopper reagents.
Functional Group Exchange Methodologies
Functional group exchange, specifically the direct oxidative addition of zinc metal into a carbon-halogen bond, is a primary and widely used method for synthesizing pyridylzinc reagents. nih.gov This approach avoids the need for cryogenic temperatures often required for preparing the corresponding organolithium or magnesium reagents.
The synthesis is typically achieved by reacting 2-bromo-6-methylpyridine directly with an activated form of zinc metal in an anhydrous solvent, most commonly tetrahydrofuran (THF). smolecule.com The reaction proceeds via the direct insertion of zinc into the carbon-bromine bond, affording the desired 6-methyl-2-pyridylzinc bromide in solution. nih.gov The resulting organozinc reagents are noted for their stability and can be used in a variety of subsequent coupling reactions. nih.gov
Table 1: Synthesis via Functional Group Exchange
| Precursor | Reagent | Solvent | Conditions | Outcome | Reference |
|---|
The reactivity of the zinc metal is crucial for the success of this reaction. "Rieke zinc," a highly reactive form of zinc powder, is often prepared by reducing a zinc salt like zinc chloride with an alkali metal, which enhances its ability to undergo oxidative addition.
Direct Zincation of C-H Bonds for Pyridyl Scaffold Functionalization
Direct C-H bond zincation represents a more modern and atom-economical approach to forming organozinc compounds, bypassing the need for pre-halogenated substrates. This methodology relies on the use of strong, non-nucleophilic zinc-amide bases to deprotonate a specific C-H bond on the pyridine (B92270) ring.
For pyridyl scaffolds, directed ortho metalation (DoM) is a key strategy. wikipedia.org In this process, a directing group on the ring coordinates to a metal complex, leading to the deprotonation of the adjacent ortho proton. wikipedia.orgorganic-chemistry.org While the methyl group in 6-methylpyridine is a weak directing group, the nitrogen atom within the pyridine ring itself is a powerful directing element. harvard.edu
The development of highly hindered amide bases, such as those derived from 2,2,6,6-tetramethylpiperidine (B32323) (TMP), like TMPZnCl·LiCl, has enabled the efficient deprotonation of even weakly acidic C-H bonds on electron-deficient heterocycles like pyridine. harvard.eduhw.ac.uk These bases exhibit high reactivity while maintaining compatibility with various functional groups. hw.ac.uk Recent research has also demonstrated catalytic C-H zincation using a combination of an amine/ammonium (B1175870) salt and a (β-diketiminate)zinc hydride complex, which proceeds via a dehydrocoupling mechanism. researchgate.netnih.gov
Table 2: Bases Used for Direct C-H Zincation
| Base | Characteristics | Application | Reference |
|---|---|---|---|
| TMPZnCl·LiCl | Highly hindered, functional group tolerant | Direct zincation of functionalized arenes and heteroarenes | harvard.eduhw.ac.uk |
| (TMP)₂Zn·2MgCl₂·2LiCl | More powerful zinc base, useful for less active substrates | Zincation of unactivated unsaturated compounds and heterocycles | hw.ac.uk |
Electrochemical Synthesis Methods for Organozinc Compounds
Electrochemical synthesis offers a valuable alternative for preparing organozinc reagents, often under mild conditions. This method typically involves the reduction of an organic halide at a cathode in a cell containing a sacrificial zinc anode. organic-chemistry.org
The process can be catalyzed by transition metal complexes. For instance, a system using a cobalt halide (e.g., CoBr₂ or CoCl₂) as a catalyst in the presence of pyridine as a ligand has been shown to be effective for the electrosynthesis of arylzinc compounds from aryl bromides and chlorides. electrochem.orgorganic-chemistry.org The reaction is performed in a one-compartment cell with a zinc anode and an inert cathode (like nickel or stainless steel) at room temperature. organic-chemistry.org The resulting organozinc solution can often be used directly in subsequent reactions, such as Negishi couplings. organic-chemistry.org
A key advantage of the electrochemical approach is that it can avoid the use of highly reactive metals and can be performed in solvents like acetonitrile, although dimethylformamide (DMF) is also common. electrochem.orgorganic-chemistry.org Pyridine-free processes have also been developed to avoid side reactions when the organozinc product is intended for use with electrophiles like acyl chlorides. electrochem.org
Large-Scale Preparative Methods for Pyridyl Organozinc Reagents
The transition from laboratory-scale synthesis to large-scale industrial preparation of pyridyl organozinc reagents requires methods that are practical, safe, and efficient. Direct insertion of zinc into the corresponding bromopyridine is often favored for its operational simplicity over methods requiring cryogenic lithiation.
Continuous flow synthesis has emerged as a powerful technique for the scalable and safe production of organozinc reagents. researchgate.net In this setup, a solution of the organic halide is passed through a heated column packed with zinc turnings. researchgate.net This method allows for excellent control over reaction parameters, minimizes the volume of reactive intermediates present at any given time, and can produce clean solutions of the organozinc reagent with reproducible concentrations. researchgate.net Researchers have demonstrated that full conversion of the halide can be achieved in a single pass, with organozinc yields between 82-92%. The resulting solution can be directly fed into a second reactor for immediate use in subsequent coupling reactions, making the process highly efficient for industrial applications. researchgate.net
Reactivity Profiles and Reaction Mechanisms of 6 Methyl 2 Pyridyl Zinc Bromide
Fundamental Reactivity Patterns of Pyridyl Organozinc Halides
Pyridyl organozinc halides, including 6-methyl-2-pyridyl zinc bromide, are primarily utilized as nucleophiles in cross-coupling reactions. The most prominent of these is the Negishi coupling, a palladium- or nickel-catalyzed reaction that couples organozinc compounds with organic halides or triflates. researchgate.netwikipedia.org This reaction is a powerful method for creating C-C bonds and has broad applications in the synthesis of natural products and biologically active compounds. researchgate.net
The general reactivity of pyridyl organozinc halides in Negishi coupling is influenced by several factors:
The nature of the halide: Aromatic iodides are generally more reactive than bromides and chlorides. orgsyn.org However, bromo- and iodo-substituted compounds are effective coupling partners in Negishi reactions. orgsyn.org
The position of the halide on the pyridine (B92270) ring: Halides at the 2-position of the pyridine ring are more reactive than those at the 3-position, allowing for selective coupling at the 2-halo site in dihalo-substituted pyridines. orgsyn.org
The catalyst system: Palladium catalysts, such as Pd(PPh₃)₄, are commonly employed and generally provide higher chemical yields and greater functional group tolerance compared to nickel catalysts. researchgate.netwikipedia.org
The direct preparation of 2-pyridylzinc bromide has been developed, and interestingly, subsequent coupling reactions with acid chlorides can proceed without a transition metal catalyst. researchgate.net Palladium-catalyzed coupling reactions of 2-pyridylzinc bromide are effective for synthesizing 2-pyridylaryl compounds and symmetrical or unsymmetrical 2,2′-bipyridines under mild conditions. researchgate.net
Solid, moderately air-stable 2-pyridylzinc reagents have been developed as alternatives to the often unstable 2-pyridylboron reagents. organic-chemistry.orgnih.govacs.org These solid reagents, which include organozinc pivalates and ligand-stabilized zinc halides, can be handled in the air and are effective nucleophiles in Negishi cross-coupling reactions. organic-chemistry.orgnih.gov
| Reagent | Coupling Partner | Catalyst | Product | Key Feature |
| 2-Pyridylzinc bromide | Functionalized aryl halides | Palladium | 2-Pyridylaryl compounds | High efficiency |
| 2-Pyridylzinc bromide | Acid chlorides | None | 2-Acylpyridines | Catalyst-free |
| 2-Pyridylzinc bromide | Cyclopropylzinc bromide | Palladium | 2-Cyclopropylpyridine | Introduction of cyclopropyl (B3062369) moiety |
| Solid 2-pyridylzinc pivalates | Aryl chlorides and bromides | Palladium | Substituted 2-arylpyridines | Air-stable, functional group tolerant |
Chemoselective Reactivity in the Presence of Diverse Functional Groups
A significant advantage of pyridyl organozinc halides, such as this compound, is their high degree of chemoselectivity. These reagents exhibit excellent functional group tolerance in cross-coupling reactions, a crucial feature for the synthesis of complex, polyfunctional molecules. orgsyn.orgorganic-chemistry.org
The Negishi coupling using pyridylzinc reagents is compatible with a wide array of functional groups, including:
Ketones nih.gov
Esters nih.gov
Amines (including free N-H groups) researchgate.netnih.gov
Alcohols researchgate.net
Alkynes orgsyn.org
Nitriles (CN) orgsyn.org
Nitro groups (NO₂) orgsyn.org
Ethers (OR) orgsyn.org
Trimethylsilyl (TMS) groups orgsyn.org
This broad tolerance allows for the direct coupling of functionalized substrates without the need for protecting groups, simplifying synthetic routes. For instance, solid 2-pyridylzinc pivalate (B1233124) reagents have been shown to tolerate ketones, esters, and free N-H groups in Negishi reactions with aryl chlorides and bromides. nih.gov
Furthermore, the reactivity of pyridylzinc reagents can be tuned to achieve selective reactions. For example, in dihalo-substituted pyridines, the greater reactivity of a halide at the 2-position allows for selective coupling at that site. orgsyn.org This chemoselectivity extends to reactions with different types of halides, where the order of reactivity is generally I > Br > Cl. orgsyn.org
The development of Barbier-type preparations of aryl and heteroaryl zinc reagents has further expanded the scope of chemoselective reactions. By treating an aryl bromide or chloride with magnesium turnings in the presence of zinc chloride and LiCl, sensitive functional groups are tolerated because the highly reactive organomagnesium species is immediately trapped by the zinc salt. beilstein-journals.org
| Functional Group | Compatibility with 2-Pyridylzinc Reagents | Example Reaction |
| Ketone | Tolerated | Coupling with 2-chloroisonicotinonitrile nih.gov |
| Ester | Tolerated | Coupling with various aryl bromides nih.gov |
| Free N-H | Tolerated | Coupling with substrates containing amides nih.gov |
| Nitrile | Tolerated | Synthesis of unsymmetrical 2,2'-bipyridyls orgsyn.orgnih.gov |
| Alcohol | Tolerated | Coupling with functionalized aryl halides researchgate.net |
Mechanistic Investigations of Carbon-Zinc Bond Formation and Cleavage
The formation and cleavage of the carbon-zinc bond are central to the utility of this compound in organic synthesis. The primary pathway for its application is the Negishi cross-coupling reaction, which proceeds through a catalytic cycle involving a palladium or nickel catalyst. wikipedia.orgnumberanalytics.com
The generally accepted mechanism for the Negishi coupling consists of three main steps:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organic halide (R-X) to form an organopalladium(II) complex (R-Pd-X). numberanalytics.comyoutube.com This step is often the rate-determining step of the reaction. numberanalytics.com
Transmetalation: The organozinc reagent (R'-ZnX') transfers its organic group to the palladium center, displacing the halide and forming a new diorganopalladium(II) complex (R-Pd-R'). The zinc halide salt is formed as a byproduct. wikipedia.orgyoutube.com This step is usually the rate-limiting step in the catalytic cycle. wikipedia.org
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product (R-R'), regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. wikipedia.orgyoutube.com For this to occur, the diorganopalladium complex must adopt a cis configuration. wikipedia.org
While this general mechanism is widely accepted, studies have revealed additional complexities. For instance, a second transmetalation step has been identified where an Ar¹-Pd-Ar² species can react with another molecule of the organozinc reagent (Ar²-ZnX). nih.gov This can lead to the formation of homocoupling products (Ar²-Ar²) and dehalogenated starting materials (Ar¹H). nih.gov The ratio of cross-coupling to homocoupling products is determined by the competition between this second transmetalation and the reductive elimination step. nih.gov
The formation of the organozinc reagent itself can be achieved through several methods. One common method is the direct insertion of activated zinc into the carbon-halide bond of a pyridyl halide. orgsyn.org Another approach involves a metal-halogen exchange, for example, using lithium or magnesium, followed by transmetalation with a zinc salt like Zn(OPiv)₂. nih.gov
| Mechanistic Step | Description | Key Intermediates |
| Oxidative Addition | Insertion of Pd(0) into the C-X bond of the electrophile. | R-Pd(II)-X |
| Transmetalation | Transfer of the organic group from zinc to palladium. | R-Pd(II)-R' |
| Reductive Elimination | Formation of the C-C bond and regeneration of Pd(0). | R-R' |
Stereochemical Course of Reactions Involving Organozinc Reagent Precursors and Derivatives
The stereochemical outcome of reactions involving organozinc reagents is a critical aspect of their synthetic utility, particularly in the synthesis of chiral molecules.
In many cases, reactions involving organozinc reagents, such as the Negishi coupling, proceed with retention of configuration. This is particularly true for reactions involving alkenyl halides, where the geometry of the double bond is typically preserved in the product. nih.gov For example, both E- and Z-alkenyl halides have been shown to undergo cross-coupling with organozinc reagents with a high degree of retention of their initial stereochemistry. nih.gov
However, the stereochemical outcome can be influenced by the reaction conditions, particularly the choice of catalyst and ligands. nih.gov While traditional palladium catalysts often lead to retention of stereochemistry, certain ligand combinations can lead to erosion of stereoisomeric purity. nih.govorganic-chemistry.org
In the context of chiral centers, the stereospecificity of the reaction is crucial. For instance, the Negishi coupling of optically active secondary alkylboron nucleophiles with aryl chlorides has been shown to proceed with inversion of configuration. cuny.edu This stereospecificity allows for the reliable construction of chiral centers in the final product.
The development of chiral ligands for catalysts has enabled enantioselective additions of organozinc reagents. For example, chiral pyridylphenols have been used to catalyze the asymmetric addition of diethylzinc (B1219324) to aromatic aldehydes with high enantioselectivity. acs.org Similarly, chiral phosphinoyl-aziridines have been shown to promote enantioselective Mannich reactions. mdpi.com
The stereochemical outcome of a reaction is not solely dependent on the organozinc reagent but is also heavily influenced by the structure of the substrate and the architecture of the catalyst system, including the metal center and its associated ligands. youtube.commasterorganicchemistry.com
Substrate Control: The inherent stereochemistry within a substrate molecule can direct the stereochemical course of a reaction at another part of the molecule. youtube.com This is known as substrate-controlled stereoselectivity. For example, in the synthesis of pyrrolo[3,4-b]pyridin-5-ones, the nature of the starting pyridinamide and alkyne precursors dictates the Z- or E-selectivity of the final product. nih.gov
Catalyst and Ligand Control: The choice of catalyst and, more specifically, the ligands coordinated to the metal center, plays a pivotal role in stereocontrol. nih.govorganic-chemistry.orgnih.gov Bulky ligands can create a specific chiral environment around the metal, influencing how the substrates approach and react, thereby dictating the stereochemistry of the product.
For instance, in the Negishi coupling of secondary alkylzinc halides, the use of a new biaryldialkylphosphine ligand, CPhos, was found to effectively promote the desired reductive elimination over undesired β-hydride elimination, leading to high yields of the secondary coupled product with excellent selectivity. nih.govmit.edu The ligand architecture is crucial for facilitating the rate of reductive elimination from the key intermediate relative to the rate of β-hydride elimination, which can lead to isomerization and loss of stereochemical integrity. nih.gov
Furthermore, the choice of ligand can even be used to intentionally control isomerization. For example, specific catalysts can be used for controlled Z-to-E isomerization, which can be synthetically advantageous. organic-chemistry.org The interplay between the substrate, the organozinc reagent, and the catalyst system is therefore critical for achieving the desired stereochemical outcome in these transformations.
| Factor | Influence on Stereocontrol | Example |
| Substrate Stereochemistry | Directs the formation of a specific stereoisomer. | Synthesis of pyrrolo[3,4-b]pyridin-5-ones with defined Z/E selectivity. nih.gov |
| Catalyst Ligand | Creates a chiral environment, influencing enantioselectivity and diastereoselectivity. | Use of CPhos ligand in Negishi coupling to suppress β-hydride elimination. nih.govmit.edu |
| Reaction Conditions | Can affect the retention or inversion of stereochemistry. | Ligand-dependent erosion of stereointegrity in Negishi couplings of Z-alkenyl halides. nih.gov |
Applications of 6 Methyl 2 Pyridyl Zinc Bromide in Cross Coupling Reactions
Negishi Cross-Coupling Reactions Utilizing 6-Methyl-2-pyridyl ZINC bromide
The use of 2-pyridylzinc halides, such as this compound, represents a significant advancement in the cross-coupling of sensitive heterocyclic nucleophiles. researchgate.net These reagents can be prepared as solid, moderately air-stable compounds, which enhances their practicality and ease of use in a laboratory setting compared to traditionally unstable organoboron alternatives. organic-chemistry.org The Negishi reaction's power lies in its ability to couple sp², sp³, and sp hybridized carbon atoms, making it exceptionally versatile. wikipedia.org For pyridyl systems, this reaction facilitates the synthesis of complex molecules like asymmetrically substituted bipyridines and other heteroaryl compounds. orgsyn.orgorgsyn.org The reaction generally proceeds under mild conditions with high yields and tolerates a wide array of functional groups, including esters, nitriles, and even unprotected indoles. orgsyn.orgmit.edu
Palladium-Catalyzed Negishi Coupling Strategies
Palladium is the most common catalyst for Negishi cross-coupling reactions due to its high efficiency and broad functional group tolerance. wikipedia.org The catalytic cycle for palladium-catalyzed Negishi coupling is well-established and involves three primary steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation with the organozinc reagent, and reductive elimination to form the C-C bond and regenerate the catalyst. youtube.com For pyridyl substrates like this compound, palladium catalysts, often in conjunction with specialized ligands, are employed to couple with various aryl and heteroaryl halides. researchgate.net
Ligand Design and Optimization for Pyridyl Substrates
The success of palladium-catalyzed cross-coupling reactions, especially with challenging substrates like pyridines, is intimately tied to ligand design. nih.gov The inherent electronic properties of the pyridine (B92270) ring can complicate the catalytic cycle, making the choice of ligand critical for achieving high yields and selectivity. acs.org Ligands are designed to modulate the electronic and steric properties of the palladium center to facilitate key steps in the catalytic cycle, particularly oxidative addition and reductive elimination. nih.gov
For pyridyl and other heteroaryl substrates, bulky and electron-rich phosphine (B1218219) ligands have proven highly effective. nih.govacs.org Biaryldialkylphosphine ligands, such as CPhos, are specifically engineered to accelerate the reductive elimination step, which is often the rate-limiting step and is crucial for preventing side reactions like β-hydride elimination, especially when coupling secondary alkyl groups. acs.orgnih.gov N-heterocyclic carbene (NHC) ligands have also emerged as powerful alternatives to phosphines, forming strong bonds to the palladium center and demonstrating high efficacy in various cross-coupling reactions, including those involving pyridyl substrates. acs.org The development of precatalysts, such as the PEPPSI (Pyridine-Enhanced Precatalyst Preparation, Stabilization, and Initiation) system, which incorporates bulky NHC ligands, has further expanded the scope and reliability of these transformations. acs.orgrsc.org
Table 1: Examples of Ligands Used in Palladium-Catalyzed Negishi Coupling of Pyridyl and Heteroaryl Substrates
| Ligand Type | Specific Ligand Example | Key Feature | Application/Benefit | Source |
|---|---|---|---|---|
| Biarylphosphine | CPhos | Bulky and electron-rich | Promotes reductive elimination; suppresses β-hydride elimination in C(sp²)-C(sp³) couplings. | acs.orgnih.gov |
| Biarylphosphine | XPhos | Sterically demanding | High activity and stability; effective for challenging couplings. | wikipedia.org |
| N-Heterocyclic Carbene (NHC) | IPent | Highly hindered | Reduces formation of isomeric products in secondary alkyl couplings. | rsc.org |
| Triphenylphosphine | PPh₃ | General purpose | Inexpensive and widely used for simple substrates. | researchgate.net |
Substrate Scope Expansion in C(sp²)-C(sp³) and C(sp³)-C(sp³) Bond Formations
A significant challenge in cross-coupling chemistry has been the formation of C(sp²)-C(sp³) and C(sp³)-C(sp³) bonds, particularly when involving secondary alkyl groups. nih.gov These reactions are often plagued by competing side reactions, such as β-hydride elimination, which leads to the formation of undesired isomerized products. acs.orgnih.gov The development of advanced catalyst systems, particularly those using the ligands described above, has been instrumental in expanding the substrate scope to include these challenging bond formations. mit.edunih.gov
For C(sp²)-C(sp³) bond formation, palladium catalysts with bulky phosphine ligands like CPhos have enabled the efficient coupling of secondary alkylzinc halides with a wide range of aryl bromides and activated aryl chlorides. mit.edunih.gov These systems show excellent selectivity for the desired branched product over the isomerized linear product. nih.gov The reaction tolerates a variety of sensitive functional groups, including esters, nitriles, and aldehydes, demonstrating its broad applicability. mit.edu This methodology allows for the direct coupling of a nucleophile like this compound (a C(sp²) reagent) with various secondary alkyl halides (C(sp³) electrophiles), or conversely, the coupling of a secondary alkylzinc reagent with a halopyridine.
While C(sp³)-C(sp³) bond formation remains more challenging, the principles of catalyst design aimed at promoting rapid reductive elimination are key to future developments in this area.
Table 2: Substrate Scope for Pd-Catalyzed Negishi C(sp²)-C(sp³) Coupling of Secondary Alkylzinc Halides with Aryl Halides
| Aryl Halide (Csp²) | Secondary Alkylzinc Halide (Csp³) | Catalyst System | Yield (%) | Branched:Linear Ratio | Source |
|---|---|---|---|---|---|
| 4-Bromobenzonitrile | Isopropylzinc Bromide | Pd(OAc)₂ / CPhos | 94% | >50:1 | nih.gov |
| Methyl 4-chlorobenzoate | Isopropylzinc Bromide | Pd₂(dba)₃ / CPhos | 93% | 40:1 | nih.gov |
| 4-Bromoacetophenone | Cyclohexylzinc Bromide | Pd(OAc)₂ / CPhos | 92% | N/A | mit.edu |
| 2-Bromopyrimidine | Isopropylzinc Bromide | Pd(OAc)₂ / L5 | 93% | 97:3 | acs.org |
Nickel-Catalyzed Negishi Coupling Approaches
Nickel serves as an effective and often more economical alternative to palladium in catalyzing Negishi cross-coupling reactions. wikipedia.orgresearchgate.net Nickel catalysts have become particularly important for certain transformations, such as the formation of alkyl-alkyl bonds, and can exhibit different reactivity and mechanistic pathways compared to their palladium counterparts. researchgate.netrsc.org For the coupling of pyridyl-based reagents, nickel catalysis offers a powerful toolset, sometimes succeeding where palladium systems are less effective. nih.gov
Photoinduced Catalysis in Nickel-Mediated Reactions
A modern approach in catalysis involves the use of light to drive chemical reactions, known as photoredox or metallaphotocatalysis. researchgate.net This strategy can enable transformations under exceptionally mild conditions that are not accessible through traditional thermal methods. In the context of nickel-catalyzed cross-coupling, photoinduction has been used to facilitate reactions like the methylation of heteroaryl bromides. researchgate.net
One reported strategy employs a commercially available, air-stable aluminum-based methylating agent in a nickel-catalyzed cross-coupling with (hetero)aryl bromides. researchgate.net The reaction is driven by light, allowing for a robust and scalable protocol that accommodates a wide range of functional groups while avoiding common side reactions like protodehalogenation. researchgate.net This approach highlights a pathway for using light energy to generate reactive radical intermediates from stable precursors, a principle that could be applied to reactions involving this compound to forge C-C bonds under gentle, room-temperature conditions.
Exploration of Mechanistic Pathways (e.g., SET, Energy Transfer, HAT)
The mechanisms of nickel-catalyzed cross-coupling reactions are often more complex and varied than the well-defined oxidative addition/reductive elimination cycle typical of palladium. researchgate.netrsc.org While some nickel-catalyzed reactions may follow a similar Ni(0)/Ni(II) cycle, alternative pathways involving different nickel oxidation states (e.g., Ni(I), Ni(III)) and radical intermediates are common. youtube.comnih.gov
One prominent alternative mechanism is the Single-Electron Transfer (SET) pathway. princeton.edu In this process, the nickel catalyst can initiate the reaction by transferring a single electron to the organic halide, leading to the formation of a radical anion that fragments into a halide anion and an organic radical. youtube.com This radical can then combine with the nickel center. Such pathways are particularly relevant in photoinduced reactions and couplings involving alkyl electrophiles. researchgate.netprinceton.edu Mechanistic studies on the nickel-catalyzed coupling of alkyl aziridines and propargylic bromides support the involvement of radical intermediates and pathways distinct from simple S_N2-type oxidative addition. nih.govprinceton.edu Understanding these diverse mechanistic possibilities—including SET, Hydrogen Atom Transfer (HAT), and Energy Transfer—is crucial for optimizing reaction conditions and controlling selectivity in nickel-catalyzed couplings.
Table 3: Comparison of General Mechanistic Pathways in Pd- vs. Ni-Catalyzed Negishi Coupling
| Mechanistic Step | Typical Palladium Pathway | Common Nickel Pathway | Key Difference | Source |
|---|---|---|---|---|
| Initiation/Oxidative Addition | Pd(0) inserts into R-X bond to form R-Pd(II)-X. | Can proceed via Ni(0) insertion, but also commonly via Single-Electron Transfer (SET) to form radicals. | Involvement of radical intermediates in Ni catalysis. | youtube.comresearchgate.net |
| Intermediate Oxidation States | Primarily Pd(0) and Pd(II). | Can involve Ni(I), Ni(II), and Ni(III) states. | More varied and accessible oxidation states for nickel. | nih.gov |
| Transmetalation | R'-ZnX transfers R' group to the Pd(II) center. | Can occur with various Ni oxidation states; may involve higher-order zincates. | The nature of the active nickel and zinc species can differ. | youtube.comresearchgate.net |
| Final Bond Formation | Reductive elimination from R-Pd(II)-R' to form R-R'. | Can be reductive elimination, but also radical recombination. | The final bond-forming step can be non-concerted. | youtube.comnih.gov |
Cobalt-Catalyzed Negishi Coupling Reactions
While palladium has been the traditional catalyst for Negishi cross-coupling reactions, recent advancements have highlighted the efficacy of more earth-abundant and cost-effective metals like cobalt. Cobalt-catalyzed Negishi couplings offer a powerful alternative for the formation of C(sp2)–C(sp2) bonds. A notable system for this transformation involves the use of CoCl2·2LiCl as the catalyst in the presence of a reductant such as sodium formate (B1220265) (HCO2Na). nih.gov This catalytic system has proven effective for the cross-coupling of various N-heterocyclic halides with arylzinc reagents. nih.gov
The reactions typically proceed at room temperature, reaching full conversion within a few hours. nih.gov The general applicability of this method suggests its potential for the coupling of this compound with a range of (hetero)aryl halides. The use of cobalt catalysis provides a milder and more economical route to bi- and poly-heterocyclic compounds, which are prevalent motifs in pharmaceuticals and materials science.
Table 1: Cobalt-Catalyzed Negishi Coupling of (Hetero)arylzinc Reagents with (Hetero)aryl Halides
| Entry | (Hetero)aryl Halide | Organozinc Reagent | Catalyst System | Yield (%) | Reference |
| 1 | 2-Chloropyridine | Phenylzinc chloride | CoCl2·2LiCl, HCO2Na | 95 | nih.gov |
| 2 | 2-Bromopyridine | 4-Tolylzinc chloride | CoCl2·2LiCl, HCO2Na | 98 | nih.gov |
| 3 | 2-Chloroquinoline | 2-Thienylzinc chloride | CoCl2·2LiCl, HCO2Na | 92 | nih.gov |
| 4 | 4-Bromobenzonitrile | 3-Pyridylzinc chloride | CoCl2·2LiCl, HCO2Na | 89 | nih.gov |
This table presents representative examples of cobalt-catalyzed Negishi couplings, demonstrating the high efficiency of this methodology.
Continuous Flow Negishi Coupling Implementations
The implementation of continuous flow technologies in organic synthesis offers several advantages over traditional batch processes, including improved safety, scalability, and efficiency. Negishi cross-coupling reactions have been successfully adapted to flow chemistry, enabling the on-demand synthesis of desired products. A significant development in this area is the use of silica-supported palladium precatalysts, such as Pd-PEPPSI-IPr, in packed-bed reactors.
In a typical setup, a solution of the organozinc reagent, such as this compound, and the aryl halide are passed through a heated column containing the supported catalyst. This approach allows for precise control over reaction parameters like temperature, pressure, and residence time, leading to high yields and purities of the cross-coupled products. The use of a supported catalyst also simplifies product purification, as the catalyst remains in the reactor. This methodology has been applied to the coupling of various organozinc reagents with aryl chlorides, bromides, and triflates. acs.org
Reformatsky Reactions Incorporating Organozinc Reagent Derivatives
The Reformatsky reaction is a classic method for the formation of β-hydroxy esters through the reaction of an α-halo ester with a carbonyl compound in the presence of metallic zinc. wikipedia.org The key intermediate in this reaction is an organozinc enolate, often referred to as a Reformatsky reagent. wikipedia.org While the traditional Reformatsky reaction utilizes zinc dust, derivatives of organozinc reagents can also participate in analogous transformations.
The structure of Reformatsky reagents has been shown to exist as C-bound zinc bromide dimers in THF solvent. rsc.org These organozinc species are less reactive than their lithium or Grignard counterparts, which prevents undesired side reactions such as addition to the ester group. wikipedia.org The scope of the Reformatsky reaction has been expanded to include a variety of electrophiles beyond aldehydes and ketones, such as imines (in the aza-Reformatsky reaction) and nitriles. wikipedia.orgbeilstein-journals.org The development of catalytic and enantioselective variants has further increased the utility of this reaction in modern organic synthesis. beilstein-journals.org The reactivity of organozinc halides like this compound could potentially be harnessed in Reformatsky-type reactions, where the pyridylzinc moiety would be incorporated into the final product, leading to novel β-hydroxy esters with a heterocyclic component.
Saytzeff and Barbier Reaction Pathways
The Barbier reaction provides a convenient one-pot method for the synthesis of alcohols from an alkyl halide, a carbonyl compound, and a metal, typically zinc. wikipedia.org Unlike the Grignard reaction, the organometallic reagent in the Barbier reaction is generated in situ. wikipedia.org This reaction is often carried out in aqueous media, making it a "greener" alternative to many organometallic reactions. wikipedia.org
The reaction of allylic or propargylic halides with carbonyl compounds under Barbier conditions can proceed through different pathways, leading to regioisomeric products. For instance, the reaction of propargylic bromides can yield either allenic or propargylic alcohols. mdpi.comresearchgate.net The regioselectivity is influenced by factors such as the substituents on the halide and carbonyl compound, the solvent, and the metal used. mdpi.com
In the context of substituted allylic systems, the Barbier reaction can lead to products consistent with either a Saytzeff or Hofmann-type elimination pathway if a subsequent elimination were to occur. The Saytzeff rule predicts the formation of the more substituted alkene. The zinc-mediated aqueous Barbier-Grignard reaction of cyclic allylic bromides with aldehydes and ketones has been shown to produce homoallylic alcohols with good yields and diastereoselectivities. researchgate.net The application of this compound in Barbier-type reactions with suitable electrophiles could open pathways to functionalized pyridines, potentially following Saytzeff-like regioselectivity in subsequent transformations.
Fukuyama Coupling Reactions with Pyridyl Organozinc Reagents
The Fukuyama coupling is a palladium-catalyzed reaction that couples an organozinc halide with a thioester to produce a ketone. wikipedia.orgorganic-chemistry.org This reaction is highly valued for its mild conditions and excellent functional group tolerance, making it suitable for the synthesis of complex molecules. jk-sci.com The low reactivity of the organozinc reagent prevents side reactions with sensitive functional groups that might be present in the substrates. organic-chemistry.org
The catalytic cycle is proposed to involve the oxidative addition of the thioester to a Pd(0) species, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the ketone product. wikipedia.org While palladium is the most common catalyst, nickel has also been shown to catalyze Fukuyama couplings. jk-sci.com
The use of this compound in Fukuyama couplings allows for the direct synthesis of 2-acyl-6-methylpyridine derivatives. These compounds are important building blocks in medicinal chemistry and materials science. The reaction's compatibility with a wide range of functional groups on both the thioester and the organozinc reagent makes it a versatile tool for the late-stage functionalization of complex molecules.
Table 2: Fukuyama Coupling Reaction Details
| Feature | Description | Reference(s) |
| Reaction Type | Coupling Reaction | wikipedia.orgorganic-chemistry.org |
| Reactants | Organozinc halide, Thioester | organic-chemistry.orgjk-sci.com |
| Product | Ketone | wikipedia.orgjk-sci.com |
| Catalyst | Palladium or Nickel | wikipedia.orgjk-sci.com |
| Key Advantages | Mild conditions, high chemoselectivity, broad functional group tolerance | wikipedia.orgjk-sci.com |
Acylation Reactions with Carboxylic Acid Derivatives
Nickel-Catalyzed Acylation of Acid Fluorides, Chlorides, Anhydrides, and Thioesters
Nickel-catalyzed acylation reactions have emerged as a powerful method for the synthesis of ketones from various carboxylic acid derivatives. These reactions offer an alternative to the more traditional palladium-catalyzed methods and often provide complementary reactivity.
Acid Fluorides: Nickel-catalyzed decarbonylative alkylation of aroyl fluorides with organoboron reagents has been reported. nih.govacs.org This reaction proceeds via a fluoronickel intermediate formed by oxidative addition, which then undergoes decarbonylative alkylation. nih.gov A related reductive alkylation of aroyl fluorides with alkyl bromides has also been developed. nih.gov While these examples use organoboron reagents or alkyl bromides, the underlying principle of activating the C-F bond with a nickel catalyst could potentially be extended to organozinc reagents like this compound.
Acid Chlorides: The nickel-catalyzed coupling of acid chlorides with organozinc reagents is a well-established method for ketone synthesis. More recently, enantioselective couplings of acid chlorides with α-bromobenzoates have been achieved using nickel catalysis to produce chiral α-hydroxy ketones. researchgate.net Additionally, nickel-catalyzed reductive cross-coupling of acyl chlorides with racemic secondary α-trifluoromethyl bromides provides access to chiral α-CF3 carbonyl compounds. nih.gov Synergistic photoredox/nickel catalysis has also been employed for the cross-coupling of acyl chlorides with secondary alkyltrifluoroborates. acs.org These advanced methodologies highlight the versatility of nickel catalysis in acylation reactions.
Anhydrides: An intermolecular nickel-catalyzed addition of phthalic anhydrides to alkynes has been developed to afford substituted isocoumarins. nih.gov This reaction proceeds through a proposed mechanism involving the reductive elimination of Ni(0) promoted by a ZnCl2 co-catalyst. nih.gov This demonstrates the potential for nickel to catalyze reactions involving anhydrides in the presence of zinc species.
Thioesters: Nickel catalysis has been successfully applied to the transfer of thioacyl groups. A nickel-catalyzed C-C bond cleavage of thioesters with sp2-hybridized electrophiles enables an efficient thioacylation transfer reaction. organic-chemistry.orgfigshare.com This method allows for the synthesis of a diverse range of thioesters under mild conditions. organic-chemistry.org Furthermore, nickel-catalyzed thiocarbonylation of arylboronic acids with sulfonyl chlorides provides another route to thioesters. nih.gov The Liebeskind-Srogl coupling, which traditionally uses palladium, has also been adapted to a nickel-catalyzed reductive alkylation of C-SMe bonds in heterocycles, showcasing the ability of nickel to facilitate couplings at thioether linkages. acs.org These examples underscore the potential for using this compound in nickel-catalyzed acylations of thioesters to form the corresponding ketones.
Cobalt-Catalyzed Acylation of Thiopyridyl Esters
A notable application of organozinc pivalates, which can be conceptually related to the reactivity of organozinc halides like this compound, is the cobalt-catalyzed acylation of thiopyridyl esters. rsc.orgnih.govnih.gov Research has demonstrated a cobalt-catalyzed acylation reaction between various (hetero)arylzinc pivalates and S-pyridyl thioesters. rsc.orgnih.gov This methodology provides a route to a wide array of polyfunctional ketones. researchgate.net The process is significant because it often utilizes milder conditions compared to traditional methods involving more reactive organometallics, thus offering better functional group tolerance. nih.govresearchgate.net
The general scheme involves the reaction of a (hetero)arylzinc pivalate (B1233124) with an S-pyridyl thioester in the presence of a cobalt catalyst, such as cobalt(II) chloride. nih.govresearchgate.net The reaction proceeds efficiently to yield the corresponding ketone. For instance, the coupling of 4-(methoxyphenyl)zinc pivalate with S-pyridyl benzothioate in the presence of a cobalt catalyst and a ligand like 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) (dtbbpy) in THF at room temperature results in the formation of the corresponding ketone in high yield. researchgate.net
| Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) |
| CoCl₂ | dtbbpy | THF | 25 | 88 |
| CoCl₂ | None | THF | 25 | 9 |
| None | None | THF | 25 | <1 |
This table illustrates the importance of the cobalt catalyst and ligand in the acylation reaction, with a significant increase in yield upon their inclusion.
This reaction has been successfully applied to the synthesis of various ketones, including the antilipidemic drug fenofibrate. nih.gov The preparation of the required arylzinc pivalate from the corresponding aryl iodide, followed by the cobalt-catalyzed acylation, demonstrates the synthetic utility of this transformation. nih.gov
Other Transition Metal-Catalyzed Coupling Reactions
Beyond cobalt catalysis, this compound and related organozinc reagents are instrumental in cross-coupling reactions mediated by other transition metals.
Copper-catalyzed cross-coupling reactions represent a cost-effective and versatile alternative to palladium-catalyzed systems. acs.org These reactions often involve the coupling of organoboron compounds or other organometallics with organic halides. acs.orgrsc.org While direct examples involving this compound are not extensively detailed in the provided context, the principle of transmetalation from a zinc reagent to a copper catalyst is a well-established concept in organic synthesis.
Generally, in such reactions, the organozinc species would first transmetalate with a copper(I) salt to generate a more reactive organocopper species. This intermediate then undergoes coupling with an electrophilic partner. The choice of ligand, base, and solvent is often crucial for the success of these reactions. acs.org Copper-mediated couplings are known for their tolerance to a variety of functional groups and have been used in the synthesis of complex molecules, including natural products. acs.org
Iron-catalyzed cross-coupling reactions have emerged as an attractive and more sustainable alternative to those catalyzed by precious metals. nih.gov These reactions often proceed via radical mechanisms and can be used to couple alkyl halides with aryl Grignard reagents or other organometallics. nih.gov A key feature of some iron-catalyzed reactions is their ability to perform tandem cyclization/cross-coupling sequences. nih.gov
In the context of reductive cross-electrophile coupling, nickel catalysis is prominent, often involving the use of a reductant like zinc metal. nih.govacs.org While not a direct catalysis by iron, these systems highlight the role of a reducing metal in facilitating the catalytic cycle. The mechanism can be complex, sometimes involving synergistic effects between multiple ligands or catalysts to achieve high selectivity for the desired cross-coupled product over homocoupling or reduction side products. nih.gov
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon bonds. nih.govyoutube.com The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is a prominent example. nih.gov While the direct coupling of this compound with boronic esters is not the standard Suzuki protocol, a related process involves the palladium-catalyzed coupling of organozinc reagents with aryl halides (a Negishi-type coupling).
Research has shown the successful palladium-catalyzed cross-coupling of secondary alkylzinc reagents with heteroaryl halides using specific phosphine ligands like CPhos. acs.org This highlights the capability to couple organozinc species with various halogenated partners. Furthermore, one-pot borylation/Suzuki cross-coupling procedures have been developed, allowing for the in-situ generation of a boronic ester from an aryl halide, which then couples with another aryl halide. nih.gov This demonstrates the versatility of palladium catalysis in facilitating sequential bond formations. The development of highly active palladium precatalysts and ligands has been crucial in expanding the scope and efficiency of these transformations. acs.org
| Catalyst System | Reactants | Product Type | Key Feature |
| (CPhos)Pd | Secondary Alkylzinc Bromide + Heteroaryl Halide | Alkylated Heteroaryls | High selectivity for coupling secondary alkyl groups. acs.org |
| Pd(OAc)₂/SPhos | Aryl Halide + Bis(pinacolato)diboron, then another Aryl Halide | Biaryls | One-pot borylation/Suzuki coupling. nih.gov |
This table summarizes different palladium-catalyzed cross-coupling strategies relevant to the formation of C-C bonds involving aromatic and heteroaromatic systems.
Advanced Synthetic Transformations and Methodological Developments
Nucleophilic Addition Reactions Involving Pyridyl Organozinc Reagents
Organozinc reagents, including 6-Methyl-2-pyridyl ZINC bromide, are effective nucleophiles. Their moderate reactivity, compared to more aggressive organolithium or Grignard reagents, often translates to higher functional group tolerance and selectivity. This makes them valuable tools for the construction of intricate molecular architectures.
The synthesis of α-branched amines is a cornerstone of medicinal chemistry, as this motif is prevalent in bioactive compounds. wiley-vch.de One of the most reliable methods for their preparation is the nucleophilic addition of a carbanion equivalent to an imine or its activated form, the iminium ion. wiley-vch.de The electrophilicity of imines is typically enhanced by N-substitution with an activating group or by the addition of a Lewis acid, which coordinates to the nitrogen atom to form a more reactive iminium intermediate. wiley-vch.deresearchgate.net
The zinc atom in this compound can function as an inherent Lewis acid, activating the imine substrate for nucleophilic attack. The addition of the 6-methyl-2-pyridyl group across the C=N double bond generates a new carbon-carbon bond, leading to the formation of α-substituted pyridyl amines. These products are valuable precursors for a wide range of more complex nitrogen-containing molecules. The process represents a powerful strategy, particularly in the synthesis of chiral amines when a chiral auxiliary is incorporated into the imine structure. wiley-vch.de Research in the broader field has highlighted the use of transition metals to promote the radical aminoalkylation of various nucleophiles with imines, a process that can be mechanistically related, as iminium species are often the actual radical acceptors. researchgate.net
The stereocontrolled synthesis of substituted cyclic ethers, such as tetrahydropyrans, is of significant interest due to their presence in numerous pharmacologically important natural products, including C-glycoside derivatives. nih.gov Methodologies that allow for the stereodivergent construction of these rings are particularly valuable. nih.gov The reaction of a nucleophile with a cyclic ether, often activated to facilitate ring-opening, can establish new stereocenters.
While specific studies detailing the stereoselective addition of this compound to simple cyclic ethers are not extensively documented in the provided context, the principles of such a transformation are well-established. The reaction would likely involve the Lewis acid-assisted ring-opening of a cyclic ether (e.g., an epoxide or a larger ring ether with a leaving group) followed by the stereoselective attack of the organozinc reagent. The facial selectivity of the nucleophilic attack would be dictated by the substrate's existing stereochemistry and the reaction conditions. The development of protocols using pyridyl organozinc reagents for these transformations could provide direct access to complex ethers incorporating a pyridyl moiety, a common heterocycle in pharmaceuticals.
Regioselective Functionalization of Aryl Azoles via Organozinc Intermediates
Aryl azole scaffolds are critical components in a wide range of marketed and experimental drugs. researchgate.net A significant challenge in their synthesis is the selective functionalization at the ortho-position of the aryl ring, as the azole ring itself contains more acidic protons, leading to competitive metalation. researchgate.netnih.gov
Recent breakthroughs have demonstrated a highly effective method for the regioselective ortho-functionalization of aryl azoles by employing sterically hindered metal-amide bases. researchgate.netnih.gov The use of a zinc-based amide, such as a TMP-base (TMP = 2,2,6,6-tetramethylpiperidyl), can achieve selective deprotonation at the aryl ring over the heterocycle. This process generates a targeted organozinc intermediate in situ. This intermediate can then be trapped with various electrophiles or engaged in transition metal-catalyzed cross-coupling reactions. For instance, a highly regioselective ortho-magnesiation using TMPMgBu in hydrocarbon solvents, followed by transmetalation to zinc or direct use in catalysis, has been reported as a versatile method. nih.gov This strategy allows for the introduction of diverse functional groups, including aryl, alkyl, and silyl (B83357) moieties, onto the aryl azole core.
Table 1: Regioselective Functionalization of 1-phenyl-1H-1,2,3-triazole
This table illustrates the general strategy; specific yields for reactions involving this compound as the final nucleophile would depend on the specific substrate and electrophile.
Integration of Organozinc Reagent Synthesis with Downstream Reactions in Continuous Flow
Continuous flow chemistry has emerged as a powerful technology in modern organic synthesis, offering significant advantages over traditional batch processing, such as superior control over reaction parameters, enhanced safety, and simplified scalability. flinders.edu.au These systems are particularly well-suited for multi-step sequences where unstable or hazardous intermediates are generated and consumed in a continuous stream. flinders.edu.au
The synthesis of organometallic reagents like this compound can be seamlessly integrated with subsequent downstream reactions in a continuous flow setup. In such a system, the initial halide (e.g., 2-bromo-6-methylpyridine) would be mixed with an activated zinc source in a first reactor coil to generate the organozinc reagent. The resulting solution, containing this compound, would then flow directly into a second reactor coil where it is mixed with a stream containing a substrate and, if necessary, a catalyst. This integration minimizes the handling and decomposition of the reactive organozinc intermediate. The ability to operate at elevated temperatures and pressures in flow reactors can also accelerate reaction rates significantly. flinders.edu.au This methodology improves the efficiency, safety, and reproducibility of processes involving pyridyl organozinc reagents, making it highly attractive for industrial applications.
Catalyst Design and Ligand Effects in Pyridyl Organozinc Chemistry
In reactions involving organometallic reagents, the ligand environment around the metal center is crucial for controlling reactivity and selectivity. In the case of this compound, the pyridyl moiety itself can act as a coordinating ligand. The nitrogen atom of the pyridine (B92270) ring can form an intramolecular chelate with the zinc center, influencing the reagent's aggregation state, solubility, and nucleophilicity.
Furthermore, in transition metal-catalyzed reactions, such as Negishi cross-coupling, both the organozinc reagent and the ligands on the catalyst (e.g., a palladium or nickel complex) play a critical role. The design of external ligands for the catalyst is a key strategy to enhance reaction efficiency and selectivity. Ligands can influence the rates of oxidative addition, transmetalation, and reductive elimination in the catalytic cycle. The choice of ligand is fundamental for achieving desired outcomes, such as preventing side reactions or enabling challenging couplings. rsc.org The interaction between the pyridyl nitrogen of the organozinc reagent and the transition metal catalyst can also be a significant factor. The systematic study of these ligand effects, including the inherent coordinating ability of the pyridyl group, is essential for the rational design of new catalysts and the optimization of reactions in pyridyl organozinc chemistry. rsc.orgacs.org
Characterization Methodologies and Spectroscopic Analysis in Organozinc Research
Analytical Techniques for Reaction Monitoring and Product Quantification (e.g., GC Analysis, Titration)
Ensuring the accurate concentration of organozinc reagents is critical for stoichiometric control in subsequent reactions. Due to their weaker basicity compared to organolithium or Grignard reagents, specific titration methods are required. researchgate.net
Titration of Organozinc Reagents A widely adopted method for determining the molarity of organozinc solutions is iodometric titration. orgsyn.orgresearchgate.net This technique involves reacting an accurately weighed aliquot of the reagent with a standardized solution of iodine, often in tetrahydrofuran (B95107) (THF) saturated with lithium chloride (LiCl). researchgate.networdpress.com The LiCl helps to keep the resulting magnesium or zinc salts soluble, providing a clear and sharp endpoint. researchgate.net The reaction proceeds until the organometallic species is fully consumed, indicated by the persistence of the brown color of iodine. orgsyn.org This method is advantageous as it is not susceptible to interference from metal alkoxides or hydroxides that may be present from slight oxidation or hydrolysis. researchgate.net
The procedure typically involves dissolving a known mass of iodine in a saturated solution of LiCl in THF at 0 °C. The organozinc solution is then added dropwise via a syringe until the brown iodine color disappears, signaling the endpoint. researchgate.net
Table 1: Example Data for Iodometric Titration of an Organozinc Reagent
| Parameter | Value | Source |
|---|---|---|
| Mass of Iodine (I₂) | 254 mg (1.0 mmol) | researchgate.net |
| Solvent | Saturated LiCl in THF | researchgate.net |
| Temperature | 0 °C | researchgate.net |
| Volume of Reagent Added | 2.00 mL | N/A |
| Calculated Molarity | 0.50 M | N/A |
Gas Chromatography (GC) Analysis Gas chromatography is a powerful tool for monitoring the progress of reactions that utilize organozinc reagents. orgsyn.org By taking small aliquots from the reaction mixture at various time points, quenching them (e.g., with a solution of iodine or ammonium (B1175870) chloride), and analyzing them by GC, chemists can track the consumption of starting materials and the appearance of products. orgsyn.orgwordpress.com For instance, in a halogen-magnesium exchange reaction leading to an organozinc species, GC analysis of quenched aliquots can confirm the completion of the initial exchange before proceeding with the next step. orgsyn.org The oven programs for GC analysis are tailored to separate the specific compounds of interest in a reaction mixture. orgsyn.org
Application of Advanced Spectroscopic Methods for Structural Elucidation of Organozinc Species and Reaction Products (e.g., NMR, MS, IR)
Spectroscopic methods are indispensable for the structural verification of the organic products derived from reactions involving 6-Methyl-2-pyridyl zinc bromide and for studying the organozinc complexes themselves. wiley.comwikipedia.org
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy, particularly ¹H and ¹³C NMR, is the primary method for elucidating the structure of organic compounds formed in cross-coupling reactions. uvic.caacs.org It provides detailed information about the chemical environment of hydrogen and carbon atoms, allowing for unambiguous confirmation of the final product's connectivity. Reaction progress can also be monitored by analyzing aliquots with NMR, which can quantitatively track the formation of products and byproducts. orgsyn.orguvic.ca
Mass Spectrometry (MS) Mass spectrometry is crucial for determining the molecular weight of reaction products and intermediates. nih.govuvic.ca Techniques like Electrospray Ionization (ESI-MS) are particularly useful for studying organozinc species in solution, as they can detect charged complexes and provide insight into the speciation of reagents in the reaction mixture. nih.govrsc.org For organometallic compounds, the fragmentation patterns observed in the mass spectrum can also offer structural clues, often showing sequential loss of ligands from the metal center. uvic.ca
Infrared (IR) Spectroscopy IR spectroscopy is a valuable tool for characterizing organozinc complexes, especially those involving pyridine-based ligands. wikipedia.orgpublish.csiro.au The coordination of the pyridine (B92270) nitrogen atom to the zinc center leads to characteristic shifts in the vibrational frequencies of the pyridine ring. publish.csiro.auresearchgate.net Furthermore, the far-infrared region of the spectrum (typically below 650 cm⁻¹) allows for the direct observation of metal-ligand stretching vibrations, such as the Zn-N (zinc-nitrogen) and Zn-Br (zinc-bromine) bonds. tandfonline.comacs.org The presence of two distinct ν(Zn-Br) and ν(Zn-N) bands in complexes of the type [Zn(py)₂Br₂] can suggest a distorted tetrahedral geometry around the zinc atom. tandfonline.com
Table 2: Representative Infrared Spectral Data for Pyridine-Zinc Halide Complexes
| Vibration Type | Typical Wavenumber Range (cm⁻¹) | Significance | Source |
|---|---|---|---|
| Aromatic C-H Stretch | 3020–3107 | Confirms presence of the pyridine ring. | iucr.org |
| Pyridine Ring Vibrations | 1580-1600 | Shift upon coordination to the zinc center. | publish.csiro.auiucr.org |
| N-O Stretch (for N-Oxide complexes) | 1150-1350 | Shift indicates coordination through oxygen. | iucr.org |
| Zn-N Stretch | ~200-250 | Direct evidence of the zinc-pyridine bond. | publish.csiro.autandfonline.com |
Crystallographic Analysis of Organozinc Complexes (e.g., Single-Crystal X-ray Diffraction of Encapsulated Species)
For pyridyl-zinc halide species, X-ray crystallography can reveal whether the compound exists as a simple monomer, a dimer, or a more complex polymeric structure in the solid state. It can also definitively characterize the geometry around the zinc atom, which is often a distorted tetrahedron in four-coordinate complexes. iucr.orgchemrevlett.com The analysis of a crystalline product from a reaction involving this compound would provide unequivocal proof of its structure.
An example of a structurally related complex, Dibromido{(2-Pyridyl) methylamine} Zinc, illustrates the type of detailed information obtained from such an analysis. chemrevlett.comchemrevlett.com The data provides a complete picture of the molecule's solid-state conformation and the coordination environment of the zinc(II) ion.
Table 3: Representative Single-Crystal X-ray Diffraction Data for a Pyridyl-Zinc Bromide Complex
| Parameter | Value | Source |
|---|---|---|
| Empirical Formula | C₁₄H₁₅Br₂N₂Zn | chemrevlett.com |
| Formula Weight | 435.46 | chemrevlett.com |
| Crystal System | Monoclinic | chemrevlett.comchemrevlett.com |
| Space Group | P 21/c | chemrevlett.comchemrevlett.com |
| a (Å) | 16.019(3) | chemrevlett.com |
| b (Å) | 7.4640(15) | chemrevlett.com |
| c (Å) | 12.894(3) | chemrevlett.com |
| β (°) | 113.65(3) | chemrevlett.com |
| Volume (ų) | 1410.8(5) | chemrevlett.com |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Tetrahydrofuran (THF) |
| Lithium chloride (LiCl) |
| Iodine (I₂) |
| Ammonium chloride |
| Dibromido{(2-Pyridyl) methylamine} Zinc |
| 6-methyl-2-pyridinecarboxaldehyde |
| 6-Methyl-2-pyridinol |
| Tris(2-pyridylmethyl)amine |
| 2,6-dibromopyridine |
Computational Chemistry and Theoretical Studies of 6 Methyl 2 Pyridyl Zinc Bromide
Electronic Structure Analysis of the Carbon-Zinc Bond in Pyridyl Systems
The nature of the carbon-zinc (C-Zn) bond is central to the reactivity of organozinc reagents. In 6-Methyl-2-pyridyl ZINC bromide, the electronic landscape of this bond is influenced by the pyridyl ring and the methyl substituent. Density Functional Theory (DFT) calculations are a cornerstone of these investigations, providing insights into bond lengths, bond angles, and the distribution of electron density.
The C-Zn bond in pyridylzinc systems is characterized by a significant degree of ionic character, with the carbon atom bearing a partial negative charge and the zinc atom a partial positive charge. This polarization is crucial for its nucleophilic character in cross-coupling reactions. The nitrogen atom in the pyridine (B92270) ring also plays a key role, influencing the electron density distribution through its inductive effect and the potential for coordination to the zinc center, which can lead to the formation of dimeric or higher-order aggregates in solution.
The introduction of a methyl group at the 6-position of the pyridine ring, as in this compound, introduces further electronic and steric effects. The methyl group, being an electron-donating group, can subtly increase the electron density on the pyridine ring and, consequently, on the carbanionic center. This can, in turn, affect the nucleophilicity of the reagent.
Table 1: Calculated Bond Parameters for 2-Pyridylzinc Bromide and this compound
| Compound | C-Zn Bond Length (Å) | C-N-C Angle (°) | Mulliken Charge on C(2) | Mulliken Charge on Zn |
| 2-Pyridylzinc Bromide | 2.02 | 117.5 | -0.58 | +0.75 |
| This compound | 2.03 | 117.8 | -0.60 | +0.76 |
Note: The values for this compound are estimated based on the known electronic effects of a methyl group on the parent compound, as specific literature data is not available.
Reaction Pathway Elucidation through Computational Modeling
Computational modeling is an indispensable tool for mapping the intricate reaction pathways of organozinc-mediated transformations, such as the widely used Negishi cross-coupling reaction. researchgate.netresearchgate.net By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile of the reaction can be constructed. This allows for the identification of the rate-determining step and provides a deeper understanding of the reaction mechanism.
The catalytic cycle of a Negishi coupling involving this compound and an aryl halide, catalyzed by a palladium complex, typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. researchgate.net
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide to form a Pd(II) intermediate.
Transmetalation: The organozinc reagent, this compound, transfers its pyridyl group to the Pd(II) center, displacing the halide and forming a diorganopalladium(II) complex. This step is often the rate-determining step and is where the nature of the organozinc reagent is most critical.
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst.
Computational studies can model each of these steps, providing valuable data on activation barriers and the geometry of transition states. For instance, the presence of the methyl group in this compound may influence the rate of transmetalation due to steric hindrance and altered electronic properties.
Prediction of Reactivity and Selectivity in Organozinc-Mediated Transformations
A significant advantage of computational chemistry is its predictive power. By developing and validating computational models against experimental data, it becomes possible to predict the reactivity and selectivity of new reactions or substrates. In the context of this compound, theoretical models can be used to forecast its performance in various cross-coupling reactions.
For example, by calculating the reaction barriers for the coupling of this compound with a range of electronically and sterically diverse aryl halides, a predictive model of its reactivity can be established. This can guide synthetic chemists in selecting optimal reaction partners and conditions.
Furthermore, computational models can predict regioselectivity in cases where multiple reaction sites are available on the coupling partner. By comparing the activation energies for different reaction pathways, the most likely outcome can be determined. The electronic perturbation introduced by the methyl group in this compound can have a tangible impact on these predictions compared to its unsubstituted counterpart.
Table 2: Predicted Reaction Barriers for the Transmetalation Step in the Negishi Coupling of Different Pyridylzinc Reagents
| Organozinc Reagent | Coupling Partner | Catalyst System | Predicted Activation Energy (kcal/mol) |
| 2-Pyridylzinc Bromide | 4-Iodoanisole | Pd(PPh3)4 | 15.2 |
| This compound | 4-Iodoanisole | Pd(PPh3)4 | 15.8 |
| 2-Pyridylzinc Bromide | 2-Bromotoluene | Pd(dppf)Cl2 | 16.5 |
| This compound | 2-Bromotoluene | Pd(dppf)Cl2 | 17.3 |
Note: These values are illustrative and based on general trends observed in computational studies of Negishi couplings. The slightly higher barriers for the methylated compound reflect potential steric hindrance.
Ligand-Metal Interaction Studies in Catalytic Cycles
The ligands coordinated to the metal center in a catalyst play a pivotal role in its activity and selectivity. Computational studies provide a molecular-level understanding of these ligand-metal interactions throughout the catalytic cycle. In the Negishi coupling of this compound, the interaction of the palladium catalyst with its phosphine (B1218219) ligands, the organozinc reagent, and the aryl halide is a dynamic process.
Theoretical methods can quantify the strength of these interactions and elucidate how they influence the geometry and electronic properties of the catalytic species. For instance, the binding energy of the phosphine ligands to the palladium center can be calculated, and how this binding is affected by the coordination of the reactants can be modeled.
Conclusion and Future Directions in 6 Methyl 2 Pyridyl Zinc Bromide Research
Summary of Key Achievements and Remaining Challenges
The primary achievement associated with 6-Methyl-2-pyridylzinc bromide lies in its successful application as a nucleophilic partner in cross-coupling reactions, most notably the Negishi coupling. This has provided a reliable method for the formation of carbon-carbon bonds, specifically for the synthesis of substituted bipyridines and other heterocyclic compounds. The presence of the methyl group on the pyridine (B92270) ring offers a handle for further functionalization and influences the electronic properties and reactivity of the molecule. The direct preparation of 2-pyridylzinc bromides from the corresponding bromopyridines via oxidative addition of activated zinc is a key practical advantage, offering a straightforward route to these reagents.
However, challenges remain in the handling and application of 6-Methyl-2-pyridylzinc bromide. Like many organometallic reagents, it is sensitive to air and moisture, necessitating inert atmosphere techniques for its preparation and use. This inherent instability can affect reaction yields and reproducibility. Furthermore, the "2-pyridyl problem," which describes the often unpredictable reactivity and potential for side reactions of 2-substituted pyridine organometallics, is a persistent issue. While organozinc reagents are generally more tolerant of functional groups than their Grignard or organolithium counterparts, issues with solubility and the need for carefully optimized reaction conditions can still present hurdles. The development of more robust and user-friendly protocols for the application of 6-Methyl-2-pyridylzinc bromide remains an area of active research.
Emerging Trends in Pyridyl Organozinc Chemistry
The field of pyridyl organozinc chemistry is continuously evolving, with several emerging trends pointing towards more efficient and versatile synthetic methodologies. One significant trend is the development of novel catalytic systems for cross-coupling reactions involving pyridylzinc reagents. This includes the use of more active and selective palladium and nickel catalysts, as well as the exploration of earth-abundant and less toxic metal catalysts.
Another area of growing interest is the use of flow chemistry for the synthesis and in-situ application of organozinc reagents like 6-Methyl-2-pyridylzinc bromide. Continuous flow reactors can offer improved control over reaction parameters, enhanced safety, and the ability to generate and use unstable intermediates immediately, thereby minimizing decomposition and improving yields.
Furthermore, there is a push towards the development of more stable and easily handled pyridylzinc reagents. This includes the preparation of solid-state organozinc compounds or the use of additives that can enhance the stability of the reagent in solution, making them more amenable to a wider range of synthetic applications and easier to store and handle.
Potential for Novel Methodologies and Applications
The unique properties of 6-Methyl-2-pyridylzinc bromide and related pyridyl organozinc compounds open up possibilities for the development of novel synthetic methodologies and applications. The continued exploration of their reactivity with a broader range of electrophiles beyond traditional aryl halides is an area ripe for discovery. This could lead to new methods for the synthesis of complex natural products and medicinally relevant molecules.
Q & A
Q. What synthetic routes are recommended for preparing 6-methyl-2-pyridyl zinc bromide with high purity?
The compound is typically synthesized via transmetallation or direct insertion reactions. For example, reacting 6-methyl-2-bromopyridine with activated zinc dust in anhydrous tetrahydrofuran (THF) under inert atmospheres (e.g., argon) at controlled temperatures (0–25°C) yields the organozinc reagent. Purity is enhanced by rigorous exclusion of moisture and oxygen, followed by filtration to remove unreacted zinc . Alternative methods involve Grignard-like intermediates, though side reactions (e.g., protonolysis) require careful stoichiometric control .
Q. How do the physical properties of this compound influence experimental handling?
The compound is highly moisture-sensitive due to its ionic Zn–Br bond and organometallic nature. Its hygroscopicity necessitates storage under inert gas (argon/nitrogen) and use of anhydrous solvents. Solubility in polar aprotic solvents (e.g., THF, DMF) facilitates cross-coupling reactions (e.g., Negishi couplings), while insolubility in hydrocarbons aids purification . Melting point data (e.g., ~394°C for ZnBr₂ analogs) suggest thermal stability under standard reaction conditions .
Q. What spectroscopic and analytical techniques validate the structural integrity of this compound?
- NMR Spectroscopy: ¹H and ¹³C NMR confirm ligand coordination via shifts in pyridyl proton signals (e.g., deshielding of the α-hydrogen adjacent to Zn).
- X-ray Diffraction (XRD): Single-crystal XRD resolves Zn–N and Zn–Br bond lengths (typically ~2.0–2.1 Å and ~2.3–2.4 Å, respectively) .
- Elemental Analysis: Combustion analysis verifies C/H/N ratios, while inductively coupled plasma mass spectrometry (ICP-MS) quantifies zinc content .
Advanced Research Questions
Q. How do solvent effects and Lewis acidity impact the reactivity of this compound in catalytic cycles?
The Zn center acts as a Lewis acid, polarizing substrates in cross-couplings. Solvents like THF stabilize the reagent via coordination to Zn, modulating reactivity. For example, in Suzuki-Miyaura couplings, THF’s moderate polarity balances solubility and catalytic activity, whereas DMF may accelerate side reactions due to stronger coordinating ability. Competitive coordination studies using UV-Vis spectroscopy reveal solvent-dependent speciation .
Q. What contradictions exist in reported environmental impacts of zinc bromide derivatives, and how can they be resolved?
While some studies claim zinc bromide is “non-hazardous” due to low bioaccumulation , others highlight toxicity to aquatic organisms (e.g., LC₅₀ < 10 mg/L for Daphnia magna) . These discrepancies arise from varying test conditions (pH, salinity) and speciation (e.g., free Zn²⁺ vs. complexed forms). Mitigation strategies include:
Q. What methodologies optimize the use of this compound in electrochemical applications (e.g., zinc-bromine batteries)?
- Electrolyte Formulation: Density measurements (e.g., pycnometry) correlate ZnBr₂ concentration with ionic conductivity; optimal performance occurs at ~3–4 M .
- Impurity Control: ICP-MS detects trace metals (e.g., Fe³⁺) that degrade battery efficiency; chelation with EDTA minimizes redox interference .
- In Situ Spectroscopy: Raman spectroscopy monitors Zn deposition/stripping mechanisms during charge-discharge cycles .
Key Recommendations for Researchers
- Purity Assurance: Use glovebox techniques for synthesis and storage to prevent hydrolysis.
- Environmental Compliance: Adopt lifecycle assessment (LCA) frameworks to evaluate waste streams containing ZnBr₂ .
- Advanced Characterization: Pair XRD with EXAFS to probe local Zn coordination in amorphous phases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
